molecular formula C12H15BrClNO B7844423 N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7844423
M. Wt: 304.61 g/mol
InChI Key: JDEWTGOKTLNARE-UHFFFAOYSA-N
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Description

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is an organic compound that features a benzyl group substituted with a bromine atom, a chloroacetamide moiety, and an isopropyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is unique due to its combination of functional groups, which imparts specific reactivity and potential for diverse applications in synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEWTGOKTLNARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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